molecular formula C9H14O3 B2618624 5-Oxaspiro[3.5]nonane-8-carboxylic acid CAS No. 1468691-26-0

5-Oxaspiro[3.5]nonane-8-carboxylic acid

Cat. No.: B2618624
CAS No.: 1468691-26-0
M. Wt: 170.208
InChI Key: HQXAMOGHZYMCPZ-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonane-8-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol This compound features a spirocyclic structure, which includes a five-membered oxygen-containing ring fused to a six-membered carbocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation or carboxylation reactions introduce the carboxylic acid functionality .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

5-Oxaspiro[3.5]nonane-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonane-8-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The spirocyclic structure may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[3The spirocyclic structure provides stability and rigidity, making it a valuable scaffold for various chemical and biological studies .

Properties

IUPAC Name

5-oxaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-2-5-12-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXAMOGHZYMCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468691-26-0
Record name 5-oxaspiro[3.5]nonane-8-carboxylic acid
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